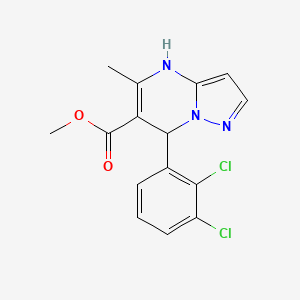

![molecular formula C14H17N7O2S B2743016 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034599-07-8](/img/structure/B2743016.png)

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity . Some of these compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthesis process also involves the use of hydrazonoyl halides with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of triazolo[4,3-a]pyrazine derivatives was characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The structure–activity relationship of these derivatives was also preliminarily investigated .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolo[4,3-a]pyrazine derivatives include aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The synthesis and characterization of novel triazolo [4,3-a]pyrazine derivatives have been investigated . These compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method. Among them, compound 2e demonstrated superior antibacterial activity, with minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli. Notably, this activity was comparable to the first-line antibacterial agent ampicillin. The structure–activity relationship of these derivatives was also explored .

Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles play a crucial role in natural products, synthetic drugs, and functional materials. They serve as the basic backbone for many physiologically active compounds and drugs. In the pharmaceutical field, synthetic nitrogen-containing heterocyclic compounds have become popular drugs for various conditions, including psychosis, hypertension, anxiety, and tuberculosis .

Energetic Materials

While not directly studied for this compound, fused-triazole derivatives have been investigated as thermostable energetic materials. Their insensitivity properties, good thermal stabilities, and comparable detonation properties highlight their potential applications in this field .

Medicinal Chemistry

The development of novel medicines remains a critical endeavor. Researchers worldwide continuously explore potential synthetic substances, including triazoles, to combat infectious diseases and address microbial resistance .

Zukünftige Richtungen

The future directions for “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” and similar compounds could involve further exploration of their antimicrobial properties . There is also a need to develop new compounds with excellent antibacterial activity, as the currently used antimicrobial agents have various drawbacks .

Eigenschaften

IUPAC Name |

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N7O2S/c1-3-5-9-11(24-20-17-9)13(22)16-8-10-18-19-12-14(23-4-2)15-6-7-21(10)12/h6-7H,3-5,8H2,1-2H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALKRYKMACYJSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2=NN=C3N2C=CN=C3OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

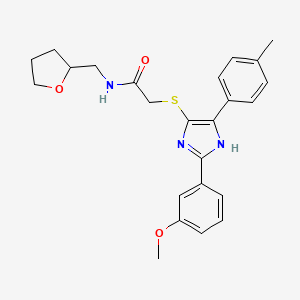

![9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2742937.png)

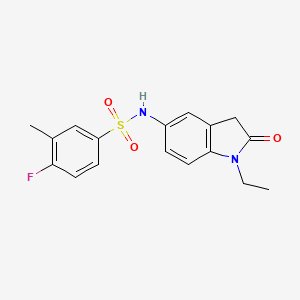

![N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2742940.png)

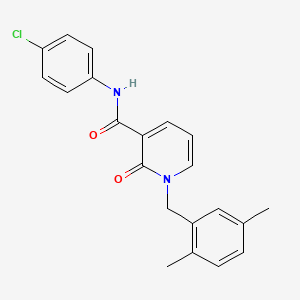

![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B2742944.png)

![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2742947.png)

![N-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2742953.png)